molecular formula C7H5F4NO B1401335 3-Fluoro-5-(trifluoromethoxy)aniline CAS No. 1352999-96-2

3-Fluoro-5-(trifluoromethoxy)aniline

Cat. No.: B1401335
CAS No.: 1352999-96-2
M. Wt: 195.11 g/mol
InChI Key: NLCVCBKAVVNGQB-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO. It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One reported method involves the reaction of 2-chlorophenol with trifluoromethoxy reagents under specific conditions . The reaction conditions often require the use of catalysts and controlled environments to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment to handle the reactive intermediates and maintain the necessary conditions for the reaction to proceed smoothly .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Fluoro-5-(trifluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCVCBKAVVNGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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